5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
CAS No.:
Cat. No.: VC18004854
Molecular Formula: C13H6BrClF5NO
Molecular Weight: 402.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H6BrClF5NO |
|---|---|
| Molecular Weight | 402.54 g/mol |
| IUPAC Name | 5-bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
| Standard InChI | InChI=1S/C13H6BrClF5NO/c14-6-3-7(15)11(10(21)4-6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
| Standard InChI Key | WPEIUCMGADEDOR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Cl)Br)N)F)C(F)(F)F |
Introduction
Chemical Structure and Properties
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₁₃H₆BrClF₅NO | |
| Molecular Weight | 402.54 g/mol | |
| CAS Number | 2244087-82-7, 2244088-79-5 |
Synthesis Methods
Stepwise Halogenation and Coupling
A representative synthesis begins with 3-(trifluoromethyl)aniline, which undergoes sequential bromination and chlorination to introduce the C5-bromo and C3-chloro substituents. The phenoxy group is subsequently installed via nucleophilic aromatic substitution (SNAr) between the halogenated aniline intermediate and 2,6-difluoro-4-(trifluoromethyl)phenol under basic conditions.
Key considerations include:
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Temperature control: Reactions are typically conducted at 0–50°C to minimize side-product formation.
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Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.
Optimization Challenges
Yield optimization is complicated by competing reactions, such as over-halogenation or premature coupling. Chromatographic purification is often required to isolate the target compound. Recent advances in flow chemistry could address these issues by improving mixing efficiency and temperature uniformity.
Physicochemical Characteristics
Stability and Reactivity
The compound’s stability is influenced by its halogen substituents. Bromine and chlorine atoms increase susceptibility to nucleophilic displacement, while fluorine’s inductive effects enhance resistance to oxidative degradation. Storage at 2–8°C in anhydrous environments is recommended to prevent hydrolysis of the amine group.
Solubility and Partitioning
Biological Interactions and Mechanisms
Putative Targets
Computational docking studies of analogous compounds indicate affinity for ATP-binding sites in metabolic enzymes. The bromine atom’s van der Waals radius (1.85 Å) may complement hydrophobic cavities, while fluorine atoms engage in dipole-dipole interactions.
Metabolic Pathways
In vitro assays are needed to evaluate cytochrome P450-mediated metabolism. The -CF₃ group is typically resistant to oxidative cleavage, suggesting prolonged half-life in biological systems.
Comparative Analysis with Related Compounds
Role of Halogenation Patterns
Compared to 3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline , which features nitro groups, the subject compound’s lack of nitro substituents reduces electrophilicity, potentially lowering mutagenic risk.
Fluorine vs. Chlorine Effects
Replacing chlorine with fluorine at C3 would increase electron withdrawal, possibly altering reaction kinetics in SNAr processes. Such derivatives remain unexplored in the literature.
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